乙酸2-(3,5-二甲基-1H-吡唑-1-基)乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate involves several key steps, including the use of ethylchloroacetate with 1H-pyrazole to create the compound. A notable method includes the reaction of ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation reactions to produce various pyrazole derivatives (Asif et al., 2021). Additionally, the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate has led to the synthesis of isomeric pyrazolopyridones, demonstrating the versatility of this compound in synthetic chemistry (Ratajczyk & Swett, 1975).

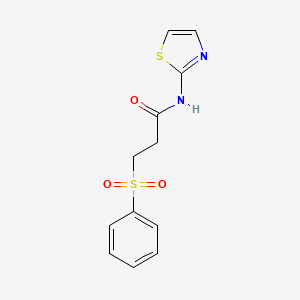

Molecular Structure Analysis

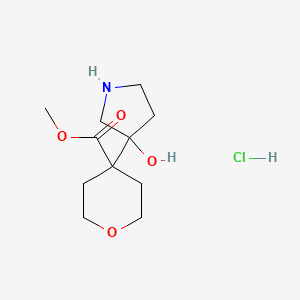

The molecular structure of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate has been determined using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies have confirmed the 3D molecular structure, revealing significant interactions such as hydrogen bonds and π-π stacking interactions that stabilize the crystal structure (Naveen et al., 2021).

Chemical Reactions and Properties

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, its reactivity with phenylhydrazine has been explored for the synthesis of antimicrobial agents, highlighting its potential in medicinal chemistry (Asif et al., 2021).

Physical Properties Analysis

The physical properties of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific details on these properties are not directly available in the cited literature, they can be inferred from the compound's structure and molecular interactions.

Chemical Properties Analysis

The chemical properties of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, including its reactivity, stability, and functional group transformations, play a crucial role in its applications. Its ability to undergo cyclocondensation reactions and form stable crystal structures with specific interactions indicates its significant chemical stability and reactivity potential (Naveen et al., 2021).

科学研究应用

合成杂环化合物:乙酸乙酯 2-(3,5-二甲基-1H-吡唑-1-基) 被用于合成各种杂环化合物。例如,它用于制备3,5-二甲基-1H-吡唑衍生物,然后将其并入不同的含氮和硫杂环化合物(Al-Smaisim, 2012)。此外,该化合物还参与合成新的1-(5-((1H-吡唑-1-基)甲基)-2-芳基-1,3,4-噁二唑-3(2H)-基) 乙酮衍生物,显示出在抗微生物应用中的潜力(Asif et al., 2021)。

催化应用:它用于开发催化剂。例如,从这种化学物质衍生的化合物已被用于铁(II)和镍(II)络合物催化的酮的不对称转移氢化(Magubane et al., 2017)。

抗微生物活性:乙酸乙酯 2-(3,5-二甲基-1H-吡唑-1-基) 的几种衍生物已被合成并评估其抗微生物性能。例如,使用这种化合物合成的吡唑基噻唑异噁唑酮和吡唑基噻二唑酮的乙氧基邻苯二甲酰衍生物已被筛选用于抗微生物活性(Thadhaney et al., 2011)。

金属络合物的合成:这种化学物质还用于合成金属络合物。例如,已合成吡唑基膦酸酯和吡唑基膦酸酯钌(II)络合物,展示出作为氢化反应催化剂的潜力(Amenuvor et al., 2016)。

制药化合物的合成:该化合物在合成各种制药化合物中发挥关键作用。它参与合成具有潜在抗微生物和抗癌活性的新型吡唑衍生物(Hafez et al., 2016)。

安全和危害

作用机制

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of biochemical pathways, often related to their targets .

Pharmacokinetics

One study found a related compound to have high solubility and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

Pyrazole derivatives have been found to have a variety of effects, often related to their targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can often impact the action of chemical compounds .

属性

IUPAC Name |

ethyl 2-(3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)6-11-8(3)5-7(2)10-11/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJPOBCTDBPIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)

![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)

![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)